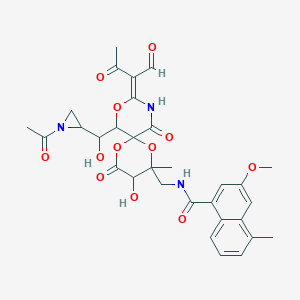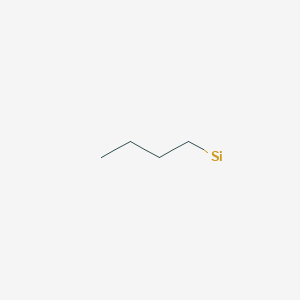
Butylsilane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to butylsilane often involves nitro-functionalized analogues of 1,3-butadiene, highlighting the importance of reactive fragments for creating new pathways and targets in organic synthesis. These compounds showcase a diverse profile of properties and potential as valuable reagents in organic synthesis for obtaining heterocycles applicable in medicine (Sadowski & Kula, 2024).
Molecular Structure Analysis
While specific details on the molecular structure analysis of butylsilane were not directly found, research on polydimethylsiloxane provides insight into the structure of silicon-based organic polymers. These studies describe the synthesis, characterization, and formation of biodegradable films/membranes, offering a foundation for understanding the molecular structure and modifications of silicon-containing compounds (Zaman et al., 2019).
Chemical Reactions and Properties
Butylsilane and related compounds engage in various chemical reactions, indicating their utility in synthesizing multiply arylated heteroarenes, including bioactive derivatives, through palladium-catalyzed direct C–H arylation. This process demonstrates the practicality and versatility of arylation protocols in creating compounds with significant biological activity (Rossi et al., 2014).
Physical Properties Analysis
Investigations into butyl acrylate production, a compound related to butylsilane, offer insights into the physical properties relevant to industrial applications, particularly in the surface coating field. This research underscores the potential of process integration strategies, like reactive distillation technology, for the efficient production of compounds with desirable physical properties (Constantino et al., 2019).
Chemical Properties Analysis
A comprehensive understanding of the chemical properties of butylsilane and its analogues can be gleaned from studies on aryloxy complexes of tungsten. These complexes facilitate the metathesis of functionalized olefins, demonstrating the chemical versatility and reactivity of compounds containing silicon or silane groups (Lefebvre et al., 1995).
Applications De Recherche Scientifique
1. Silane Coupling Agent
- Application Summary : Butylsilane, as a type of silane coupling agent, is used in the development of polymer composites and coatings. It enhances interfacial adhesive strength and is valuable for multi-materialization .
- Methods of Application : The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis .
- Results or Outcomes : The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment friendly fabrication process, mechanical, physical, swelling and dynamic viscoelastic properties of composites .
2. Surface Hydrogenation
- Application Summary : Butylsilane is used for the hydrogenation of carbon electrode surfaces, which results in an sp3 carbon-enriched, antifouling hydrophobic electrode surface .
- Methods of Application : The carbon surface is initially obtained by pyrolysis of C2H2 on a quartz substrate. The C=O functionalities present on the carbon surface are converted to their respective C–H analogues under a relatively mild laboratory condition .
- Results or Outcomes : The hydrogenated carbon surface was found to yield a relatively flat and smooth surface. The antifouling property of the modified carbon surface was then evaluated by electrochemical impedance spectroscopy .
3. Phase Transfer Agent
- Application Summary : Butylsilane is used as a phase transfer agent in the synthesis of nanoparticles .
- Methods of Application : UV-Vis analysis of the nanoparticle-containing toluene layer of the phase transfer reaction mixture at different time intervals .
- Results or Outcomes : After 1 hour of reaction, a small peak at 530 nm is obtained, indicating that some nanoparticles have been transferred to the organic layer .
4. Thermophysical Property Data Generation
- Application Summary : Butylsilane is used in the generation of thermophysical property data for pure compounds, with a primary focus on organics .
- Methods of Application : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes : The database contains information on a large number of compounds and a total of numerous evaluated data points .
5. Silane-Based Polymer Coatings
- Application Summary : Butylsilane is used in the development of silane-based polymer coatings .
- Methods of Application : The authors have developed and investigated the applicability of alkoxysilane compounds for coatings and painting films .
- Results or Outcomes : The newly investigated and developed alkoxysilane compound films could solve conventional problems such as lack of mechanical strength and adhesion force to the substrate .
6. Phase Transfer in Nanoparticle Synthesis
- Application Summary : Butylsilane is used as a phase transfer agent in the synthesis of nanoparticles .
- Methods of Application : UV-Vis analysis of the nanoparticle-containing toluene layer of the phase transfer reaction mixture at different time intervals .
- Results or Outcomes : After 1 hour of reaction, a small peak at 530 nm is obtained, indicating that some nanoparticles have been transferred to the organic layer .
4. Thermophysical Property Data Generation
- Application Summary : Butylsilane is used in the generation of thermophysical property data for pure compounds, with a primary focus on organics .
- Methods of Application : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes : The database contains information on a large number of compounds and a total of numerous evaluated data points .
5. Silane-Based Polymer Coatings
- Application Summary : Butylsilane is used in the development of silane-based polymer coatings .
- Methods of Application : The authors have developed and investigated the applicability of alkoxysilane compounds for coatings and painting films .
- Results or Outcomes : The newly investigated and developed alkoxysilane compound films could solve conventional problems such as lack of mechanical strength and adhesion force to the substrate .
6. Phase Transfer in Nanoparticle Synthesis
- Application Summary : Butylsilane is used as a phase transfer agent in the synthesis of nanoparticles .
- Methods of Application : UV-Vis analysis of the nanoparticle-containing toluene layer of the phase transfer reaction mixture at different time intervals .
- Results or Outcomes : After 1 hour of reaction, a small peak at 530 nm is obtained, indicating that some nanoparticles have been transferred to the organic layer .
Safety And Hazards
Orientations Futures
Propriétés
InChI |
InChI=1S/C4H9Si/c1-2-3-4-5/h2-4H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAYJSRSQODHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30422857 | |
| Record name | Butylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butylsilicon | |
CAS RN |
1600-29-9 | |
| Record name | Butylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30422857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



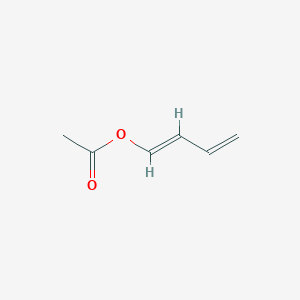
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
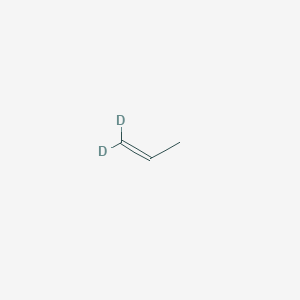
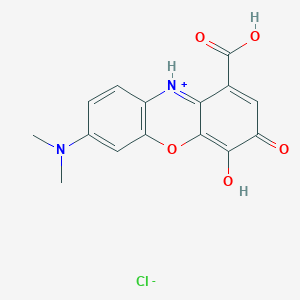
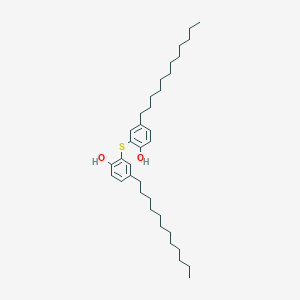
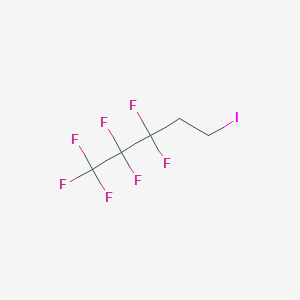
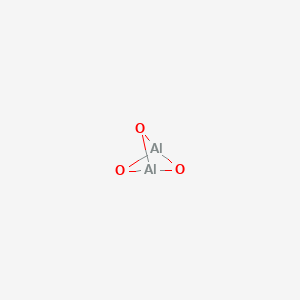
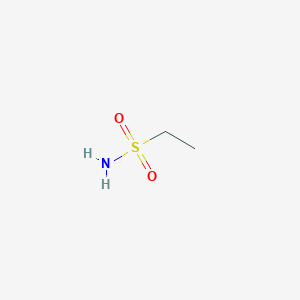
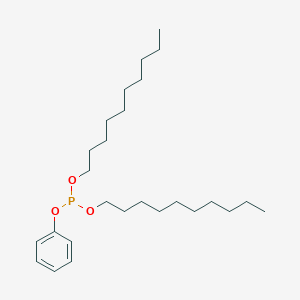
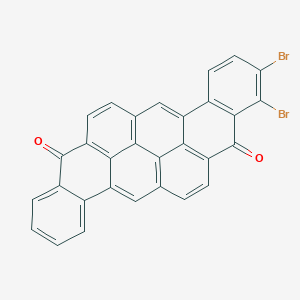
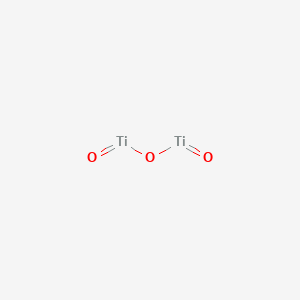
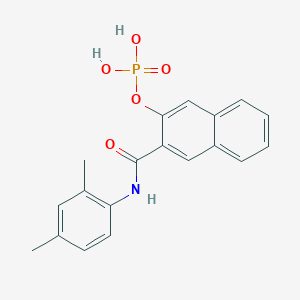
![Bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] butanedioate](/img/structure/B75371.png)
